molecular formula C21H26N2O3 B5297468 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine

2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine

Cat. No. B5297468
M. Wt: 354.4 g/mol
InChI Key: ULWGGQCBOAYYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine, also known as MPMP, is a synthetic compound that belongs to the class of morpholine derivatives. MPMP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. This compound has also been found to exhibit anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in the laboratory. This compound has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, the limitations of this compound for lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine. One potential direction is to explore the use of this compound in combination with other anticancer drugs to enhance its antitumor activity. Another direction is to investigate the potential of this compound as a treatment for other diseases, such as epilepsy and chronic pain. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.

Synthesis Methods

2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine can be synthesized by the reaction of 6-methoxy-2-naphthaldehyde with pyrrolidine-1-carboxylic acid, followed by the reaction of the resulting product with morpholine and acetic anhydride. The synthesis of this compound is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.

properties

IUPAC Name

1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-7-6-16-12-18(5-4-17(16)13-19)20-14-23(10-11-26-20)21(24)15-22-8-2-3-9-22/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWGGQCBOAYYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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